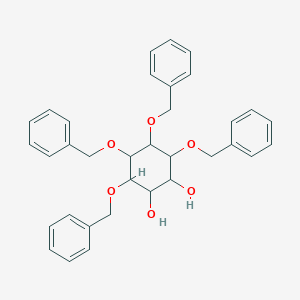

3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol

Descripción

BenchChem offers high-quality 3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,4,5,6-tetrakis(phenylmethoxy)cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-29-30(36)32(38-22-26-15-7-2-8-16-26)34(40-24-28-19-11-4-12-20-28)33(39-23-27-17-9-3-10-18-27)31(29)37-21-25-13-5-1-6-14-25/h1-20,29-36H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNWAWRYJQHLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407397 | |

| Record name | Tetrobenzylic myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115116-22-8 | |

| Record name | Tetrobenzylic myo-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol structure and properties

Advanced Characterization, Synthetic Utility, and Protocol Standardization

Executive Summary & Molecular Profile

3,4,5,6-Tetrakis(benzyloxy)-1,2-cyclohexanediol (often referred to as 3,4,5,6-tetra-O-benzyl-myo-inositol when derived from the natural congener) is a pivotal "Universal Synthon" in carbohydrate chemistry and signal transduction research.

Its strategic value lies in its orthogonal protection pattern : four robust benzyl ethers protect the "southern" hemisphere of the cyclohexane ring, leaving the vicinal 1,2-diol exposed. This specific diol contains one axial and one equatorial hydroxyl group, offering unique regioselective handles for the synthesis of Phosphatidylinositol Polyphosphates (PIPs), glycosyl inositols, and complex natural products like pancratistatin.

Molecular Specifications

| Property | Data |

| IUPAC Name | 3,4,5,6-Tetrakis(benzyloxy)cyclohexane-1,2-diol |

| Common Name | 3,4,5,6-Tetra-O-benzyl-myo-inositol |

| CAS Number | 26276-99-3 (Racemic) / 106201-44-7 (Enantiopure) |

| Molecular Formula | C₃₄H₃₆O₆ |

| Molecular Weight | 540.66 g/mol |

| Stereochemistry | cis-1,2-diol (Axial C2-OH, Equatorial C1-OH in myo config) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble: DCM, THF, EtOAc, Toluene.[1][2][3][4][5][6] Insoluble: Water. |

Structural Analysis & Stereochemical Logic

Understanding the 3D conformation of this molecule is prerequisite to predicting its reactivity. Unlike flat aromatics, the cyclohexane ring adopts a chair conformation.

-

The Benzyl Wall (Positions 3, 4, 5, 6): These positions are capped with benzyl ethers (

). The benzyl groups are lipophilic and bulky, creating a hydrophobic pocket that directs incoming reagents away from the protected face. -

The Reactive Diol (Positions 1, 2):

-

C1-OH (Equatorial): This hydroxyl projects outward, offering lower steric hindrance. It is kinetically more nucleophilic.

-

C2-OH (Axial): This hydroxyl projects vertically (parallel to the C-axis), subject to 1,3-diaxial interactions. It is sterically crowded and less reactive toward bulky electrophiles.

-

Expert Insight: In phosphorylation reactions, the equatorial C1-OH typically reacts first. To phosphorylate the axial C2-OH, one often requires higher temperatures, more potent bases (e.g., NaH vs. Pyridine), or specific catalytic activation.

Visualization: Reactivity & Structure

Figure 1: Structural reactivity map highlighting the distinction between the axial and equatorial hydroxyls.

Synthesis Protocol: The Acetonide Route

While multiple routes exist, the 1,2-O-isopropylidene pathway is the industry standard for generating the racemate due to its scalability and the avoidance of toxic tin reagents often used in other selective alkylations.

Reagents & Conditions

-

Ketalization: 2,2-Dimethoxypropane, p-TsOH (cat.), DMF.

-

Benzylation: Benzyl bromide (BnBr), Sodium Hydride (NaH), DMF.[10]

-

Deprotection: Acetic Acid (AcOH), Water.

Step-by-Step Methodology

Step 1: Ketalization (Kinetic Trapping)

-

Protocol: Suspend myo-inositol in dry DMF. Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Heat to 70°C.

-

Mechanism:[2][3][6][8] The cis-1,2-diol is the only pair capable of forming a strained 5-membered isopropylidene ring efficiently under these conditions.

-

Checkpoint: Monitor by TLC. Over-reaction leads to di- and tri-acetonides. Isolate the mono-acetonide via crystallization or chromatography.

Step 2: Exhaustive Benzylation

-

Protocol: Dissolve the 1,2-O-isopropylidene-myo-inositol in DMF. Cool to 0°C. Add NaH (6.0 equiv) slowly (gas evolution!). Add BnBr (6.0 equiv). Warm to RT and stir for 12h.

-

Why: This "locks" positions 3, 4, 5, and 6. The acetonide survives the basic conditions of Williamson ether synthesis.

Step 3: Acidic Hydrolysis (The Release)

-

Protocol: Dissolve the fully protected intermediate in 80% AcOH (aq). Heat to 60-80°C for 2-4 hours.

-

Critical Control: Do not use strong mineral acids (HCl/H2SO4) at high heat, as benzyl ethers can cleave under harsh acidic stress. Acetic acid is mild enough to cleave the acetonide ketal without touching the benzyl ethers.

-

Workup: Concentrate in vacuo, co-evaporate with toluene to remove acetic acid. Recrystallize from Ethanol/Hexane.

Synthetic Workflow Diagram

Figure 2: The standard "Acetonide Route" synthesis workflow.

Characterization Data (Self-Validation)

To ensure the integrity of the synthesized compound, compare your analytical data against these standard benchmarks.

1H NMR (CDCl₃, 400 MHz)

-

Aromatic Region (7.15 – 7.40 ppm): Multiplet, integrating to ~20 protons. Confirms the presence of four benzyl groups.[2][8][10]

-

Benzylic Protons (4.60 – 4.95 ppm): A set of AB quartets (or singlets depending on resolution). You should see 8 protons corresponding to the four

groups. -

Inositol Ring Protons (3.40 – 4.10 ppm):

-

Look for the H-2 signal (proton attached to the axial OH carbon). In myo-inositol derivatives, H-2 often appears as a triplet (J ~ 2.8 Hz) due to equatorial-axial coupling with H-1 and H-3.

-

H-1 (proton at equatorial OH carbon) typically appears as a doublet of doublets (dd).

-

-

Hydroxyl Protons: Broad singlets, exchangeable with D₂O.

Mass Spectrometry (ESI-MS)[6]

-

Expected [M+Na]⁺: 563.24 m/z.

-

Expected [M+H]⁺: 541.26 m/z (often weak due to fragmentation).

Applications in Drug Discovery[12][13]

A. Phosphoinositide Synthesis

This diol is the immediate precursor to PI(3,4,5)P3 analogs.

-

Regioselectivity:[4][8] Researchers can selectively phosphorylate the equatorial C1-OH using phosphoramidite chemistry at low temperatures (-40°C), leaving C2-OH free for later glycosylation or fluorination.

B. Chiral Resolution

Since the synthetic route yields a racemate (±), drug development often requires resolution.

-

Method: Esterification with (-)-Camphanic chloride .

-

Result: Diastereomeric esters are formed which can be separated by standard silica flash chromatography. Subsequent basic hydrolysis (LiOH/MeOH) yields the enantiopure (+)- or (-)-diol [1].

C. Natural Product Scaffolds

The molecule serves as a scaffold for Pancratistatin (anti-cancer) analogs. The rigid cyclohexane ring with defined stereochemistry allows for the precise positioning of pharmacophores.

References

-

Potter, B. V., & Lampe, D. (1995). Chemistry of inositol lipid mediated signal transduction. Angewandte Chemie International Edition in English, 34(18), 1933-1972. Link

-

Desai, T., Gigg, J., & Gigg, R. (1992). The preparation of optically active myo-inositol derivatives from camphor acetals. Carbohydrate Research, 228(1), 209-232. Link

-

Billington, D. C. (1989). Recent developments in the synthesis of myo-inositol phosphates. Chemical Society Reviews, 18, 83-122. Link

-

Sangiorgio, S., et al. (2022).[5] 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate: A new useful intermediate.[5][6] Chirality, 34(8), 1038-1043.[5][6] Link

Sources

- 1. synthose.com [synthose.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of the enantiomers of myo-inositol 1,2,4,5-tetrakisphosphate, a regioisomer of myo-inositol 1,3,4,5-tetrakisphosphate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Desymmetrization of 2,4,5,6-tetra-O-benzyl-D-myo-inositol for the synthesis of mycothiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent | MDPI [mdpi.com]

- 10. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Protected Inositols in Cellular Signaling Research

An In-Depth Technical Guide to the Nomenclature and Synonyms of Tetrabenzyl Inositol 1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Myo-inositol, a carbocyclic sugar, is the structural foundation for a vast array of signaling molecules, including inositol phosphates and phosphoinositides, which are pivotal in regulating numerous cellular processes.[1][2] The targeted synthesis of these complex molecules for research and therapeutic development necessitates the use of protected inositol intermediates. Benzyl ethers are among the most common protecting groups employed in inositol chemistry due to their stability under a wide range of reaction conditions and their susceptibility to removal by catalytic hydrogenation.

"Tetrabenzyl inositol 1,2-diol" is a descriptor for a class of such intermediates. However, this common name is structurally ambiguous. This guide provides a detailed exploration of the precise nomenclature, common synonyms, and the underlying chemical principles required to accurately identify and utilize these critical research compounds. Understanding the specific stereochemistry and substitution patterns is paramount for the successful synthesis of biologically active inositol derivatives.

Part 1: Deconstructing the Nomenclature

The name "tetrabenzyl inositol 1,2-diol" can be broken down to understand the core structure and its variations.

The myo-Inositol Scaffold

Myo-inositol is the most abundant and biologically significant stereoisomer of cyclohexane-1,2,3,4,5,6-hexol.[3] Its chair conformation features one axial and five equatorial hydroxyl groups. The numbering of the carbon atoms follows specific IUPAC rules, which are essential for unambiguously naming its derivatives.[4]

Caption: Chair conformation of myo-inositol showing axial (ax) and equatorial (eq) hydroxyl groups and standard numbering.

Defining "Tetrabenzyl Inositol 1,2-diol"

-

Inositol: The core six-carbon ring with six hydroxyl groups.

-

Diol: Two free hydroxyl groups (-OH).

-

1,2-: The locants indicating the positions of the two free hydroxyl groups are on adjacent carbons C1 and C2.

-

Tetrabenzyl: Four benzyl groups (Bn), which are protecting the remaining four hydroxyl groups as benzyl ethers (-OBn).

Therefore, a "tetrabenzyl inositol 1,2-diol" is a myo-inositol derivative where the hydroxyl groups at positions 3, 4, 5, and 6 are protected as benzyl ethers, leaving the hydroxyls at C1 and C2 free.

Part 2: Synonyms and Systematic Names

The precise chemical name depends on the stereochemistry of the myo-inositol ring. Below is a table of common synonyms and the systematic IUPAC name for the most relevant compound.

| Common Name/Synonym | Systematic (IUPAC) Name | Molecular Formula | CAS Number |

| 3,4,5,6-Tetra-O-benzyl-myo-inositol | (1R,2S,3S,4R,5R,6S)-3,4,5,6-tetrakis(benzyloxy)cyclohexane-1,2-diol | C34H36O6 | 26276-99-3 |

| 1,4,5,6-Tetra-O-benzyl-DL-myo-inositol | rac-1,4,5,6-tetra-O-benzyl-myo-inositol | C34H36O6 | 26276-99-3 |

| 1,4,5,6-Tetrakis-O-(phenylmethyl)-myo-inositol | (1R,2S,3S,4R,5R,6S)-3,4,5,6-tetrakis(benzyloxy)cyclohexane-1,2-diol | C34H36O6 | 26276-99-3 |

Note: While the user's query specifies a "1,2-diol", commercially available and commonly cited tetrabenzyl inositols often have different substitution patterns. For instance, 1,4,5,6-Tetra-O-benzyl-DL-myo-inositol is a 2,3-diol. It is crucial to verify the structure based on the CAS number and IUPAC name.

Caption: Use of protected inositols in synthetic pathways for drug development.

Part 3: The Critical Role of Stereochemistry

The prefixes D and L in inositol nomenclature refer to the chirality of the molecule. myo-Inositol itself is achiral (a meso compound), but once it is asymmetrically substituted, it becomes chiral. The D/L designation is determined by the arrangement of substituents according to IUPAC-IUBMB recommendations.[4] This stereochemistry is fundamentally important because biological systems, particularly enzymes like kinases and phosphatases, are highly stereospecific. The synthesis of a specific biologically active inositol phosphate requires starting with the correctly configured chiral-protected inositol.

Part 4: Application in Drug Development and Research

Tetrabenzyl-protected inositols are not typically the final biologically active molecules. Instead, they are crucial synthetic intermediates.[5][6]

-

Access to Inositol Phosphates: The free hydroxyl groups (the "diol" part) can be selectively phosphorylated. Subsequent removal of the benzyl protecting groups yields specific inositol phosphates, which are second messengers in cellular signaling.

-

Synthesis of Phosphoinositides: These intermediates are essential for synthesizing phosphatidylinositol and its phosphorylated derivatives (PIPs), which are critical components of cell membranes and are central to signaling pathways that control cell growth, proliferation, and survival.[2]

-

Probing Enzyme Activity: Synthetic inositol derivatives are used to create molecular probes to study the activity and substrate specificity of enzymes involved in inositol metabolism.

Part 5: Representative Experimental Protocol: Benzylation of myo-Inositol

The following is a generalized protocol for the partial benzylation of myo-inositol. The precise ratio of reagents, reaction time, and temperature would be optimized to favor the formation of the desired tetrabenzyl ether over other isomers (e.g., tribenzyl, pentabenzyl).

Objective: To protect four of the six hydroxyl groups of myo-inositol as benzyl ethers.

Materials:

-

myo-Inositol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with myo-inositol.

-

Solvent Addition: Anhydrous DMF is added to dissolve the myo-inositol. The solution is cooled to 0°C in an ice bath.

-

Deprotonation: Sodium hydride (typically 4.0 to 4.5 equivalents) is added portion-wise to the stirred solution under a nitrogen atmosphere. The mixture is stirred at 0°C for 30-60 minutes, allowing for the deprotonation of the hydroxyl groups.

-

Benzylation: Benzyl bromide (4.0 to 4.5 equivalents) is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol at 0°C to consume any excess NaH.

-

Workup: The mixture is partitioned between DCM and water. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and then brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the desired tetrabenzyl inositol isomer.

Self-Validation: The identity and purity of the product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry (i.e., which hydroxyls are benzylated) is determined by detailed 2D NMR analysis or by comparison to known standards.

Conclusion

While "tetrabenzyl inositol 1,2-diol" is a useful shorthand, it lacks the precision required for rigorous scientific work. Researchers and drug development professionals must rely on systematic IUPAC names and CAS numbers to ensure they are working with the correct, stereochemically pure intermediate. These protected inositols are indispensable tools, enabling the synthesis of complex signaling molecules and thereby advancing our understanding of cellular physiology and pathology.

References

-

Rondanelli, M., et al. (2022). Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants. Molecules, 27(5), 1533. Retrieved from [Link]

-

Desymmetrization of 2,4,5,6-tetra-O-benzyl-D-myo-inositol for the synthesis of mycothiol. (2011). PubMed. Retrieved from [Link]

- Process for the preparation of myoinositol derivatives. (n.d.). Google Patents.

-

Croze, M. L., & Soulage, C. O. (2013). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in Physiology, 4, 117. Retrieved from [Link]

-

Sangiorgio, S., et al. (2022). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate. Chirality, 34(8), 1038-1043. Retrieved from [Link]

-

Bizzarri, M., et al. (2016). Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease. Expert Opinion on Drug Metabolism & Toxicology, 12(10), 1181-1196. Retrieved from [Link]

-

Inositol Derivatives with Anti-Inflammatory Activity from Leaves of Solanum capsicoides Allioni. (2022). MDPI. Retrieved from [Link]

-

Sangiorgio, S., et al. (2022). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Inositol. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate. Retrieved from [Link]

-

LookChem. (n.d.). DL-1-O-benzoyl-2-oxiranyl-3,4,5,6-tetra-O-benzyl-myo-inositol. Retrieved from [Link]

-

The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol. (n.d.). PubMed. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Myo-Inositol (FDB010547). Retrieved from [Link]

-

IUPAC. (1988). Numbering of atoms in myo-inositol. Retrieved from [Link]

-

PubChem. (n.d.). myo-Inositol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Tetrakis(benzyloxy)cyclohexanediol in Organic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of tetrakis(benzyloxy)cyclohexanediol, a molecule of significant interest in synthetic chemistry and drug development. Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility, predictive methodologies, and detailed experimental protocols for its determination. This approach is designed to empower researchers, scientists, and drug development professionals to systematically evaluate and optimize the solubility of this and structurally related molecules.

Introduction to Tetrakis(benzyloxy)cyclohexanediol: A Molecule of Contrasting Moieties

Tetrakis(benzyloxy)cyclohexanediol is a polyhydroxylated alicyclic compound characterized by a cyclohexane core functionalized with four bulky, nonpolar benzyloxy groups and two polar hydroxyl groups. The interplay between these contrasting functionalities dictates its physical and chemical properties, most notably its solubility profile. The spatial arrangement (stereochemistry) of these substituents around the cyclohexane ring further complicates solubility predictions, as different isomers can exhibit markedly different crystal packing energies and, consequently, solubilities.

The general structure of tetrakis(benzyloxy)cyclohexanediol is depicted below:

Caption: General structure of a tetrakis(benzyloxy)cyclohexanediol isomer.

Understanding the solubility of this molecule is paramount for a variety of applications, including:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis and purification.

-

Drug Formulation: Developing effective delivery systems for therapeutic applications, where solubility directly impacts bioavailability.[1]

-

Material Science: Utilizing the molecule as a building block for more complex structures.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For tetrakis(benzyloxy)cyclohexanediol, the key intermolecular interactions to consider are:

-

Van der Waals Forces: The four large, nonpolar benzyloxy groups contribute significantly to the molecule's nonpolar character, favoring solubility in nonpolar solvents.

-

Hydrogen Bonding: The two hydroxyl groups are capable of both donating and accepting hydrogen bonds, which would promote solubility in polar, protic solvents.[3]

The overall solubility will be a balance between these opposing characteristics. It is anticipated that the dominance of the four benzyloxy groups will render the molecule more soluble in organic solvents of low to moderate polarity.

Factors Influencing Solubility:

-

Solvent Polarity: A spectrum of solvents with varying polarities should be tested to identify the optimal solubility.

-

Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic.[1]

-

Stereochemistry: Different isomers will have different melting points and crystal lattice energies, significantly impacting their solubility. A more stable crystal lattice requires more energy to break, leading to lower solubility.[4]

-

Purity of the Compound: Impurities can either enhance or decrease the apparent solubility.

A Systematic Approach to Solvent Selection

A logical progression of solvent selection, from nonpolar to polar, is recommended to efficiently map the solubility profile of tetrakis(benzyloxy)cyclohexanediol.

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | Moderate to High | The four nonpolar benzyloxy groups should interact favorably with these solvents through van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity to dissolve both nonpolar and moderately polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups, while their alkyl chains solvate the benzyloxy groups. |

| Esters | Ethyl Acetate | Moderate | Similar to ethers, the ester functional group can accept hydrogen bonds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | These are more polar than ethers and esters, and the balance may shift towards less favorable interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | The high polarity and strong hydrogen-bonding network of alcohols may not effectively solvate the large nonpolar benzyloxy groups. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Potentially Moderate to High, especially at elevated temperatures | These highly polar solvents can disrupt strong intermolecular interactions in the solid state.[5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining equilibrium solubility.[6] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

4.1. Materials and Equipment

-

Tetrakis(benzyloxy)cyclohexanediol (of known purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

4.2. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

4.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of tetrakis(benzyloxy)cyclohexanediol into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of tetrakis(benzyloxy)cyclohexanediol in the diluted sample using a validated HPLC method or another appropriate technique.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Interpreting the Results and Practical Implications

The quantitative solubility data obtained from these experiments will provide a clear and reliable profile of tetrakis(benzyloxy)cyclohexanediol's behavior in various organic solvents.

Table 2: Hypothetical Solubility Data for a Tetrakis(benzyloxy)cyclohexanediol Isomer at 25 °C

| Solvent | Solubility (mg/mL) |

| Hexane | 15 |

| Toluene | 50 |

| Dichloromethane | >200 |

| Tetrahydrofuran | 150 |

| Ethyl Acetate | 80 |

| Acetone | 25 |

| Isopropanol | 5 |

| Methanol | <1 |

| Dimethylformamide | 100 |

Analysis of Hypothetical Data:

-

The high solubility in dichloromethane and tetrahydrofuran aligns with the theoretical predictions.

-

The moderate solubility in toluene and ethyl acetate provides further options for reaction and purification solvents.

-

The low solubility in alcohols confirms the dominant role of the nonpolar benzyloxy groups.

-

The significant solubility in DMF suggests it could be a useful solvent for challenging reactions or for preparing concentrated stock solutions.

Conclusion

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.).

- Solubility: The Important Phenomenon in Pharmaceutical Analysis - Research and Reviews. (2022, February 14).

- Solubility and Distribution Phenomena Solubility is defined the maximum solute concentration in a certain solvent at a certain t. (n.d.).

- The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC. (n.d.).

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - MDPI. (2022, October 1).

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).

- Measurement and Correlation for Solubility of Myo -inositol in Five Pure and Four Binary Solvent Systems | Request PDF - ResearchGate. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Does anyone know about solubility of Inositol except for water? - ResearchGate. (2013, May 14).

Sources

Navigating the Labyrinth: A Historical Guide to Myo-Inositol Protection Group Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemically rich landscape of myo-inositol has presented a formidable challenge to synthetic chemists for decades. Its six hydroxyl groups, with their subtle differences in reactivity, demand a sophisticated and strategic approach to selective protection and deprotection. This technical guide provides a comprehensive historical overview of the evolution of myo-inositol protection group strategies, from early, often non-selective methods to the highly refined orthogonal approaches that enable the synthesis of complex phosphoinositides, glycosylphosphatidylinositol (GPI) anchors, and other biologically critical molecules. We will delve into the causality behind the selection of protecting groups, providing field-proven insights into their stability and cleavage, and offer detailed experimental protocols for key transformations. This guide is intended to serve as a valuable resource for researchers in drug development and chemical biology, providing both a historical context and a practical toolkit for the chemical synthesis of myo-inositol-containing targets.

Introduction: The Enduring Challenge of a Pivotal Molecule

myo-Inositol, a carbocyclic pseudo-sugar, is a cornerstone of cellular signaling and structure in eukaryotes.[1][2] Its phosphorylated derivatives, the phosphoinositides, are key second messengers regulating a vast array of cellular processes, while glycosylphosphatidylinositol (GPI) anchors tether essential proteins to the cell surface.[3][4] The unique stereochemical arrangement of its hydroxyl groups—one axial and five equatorial—governs its biological recognition and presents a significant hurdle for synthetic chemists aiming to construct its complex derivatives.[5]

The central challenge in myo-inositol chemistry lies in the differentiation of its six hydroxyl groups. The relative reactivity of these hydroxyls is generally considered to be C1/C3 > C4/C6 > C5 > C2.[5] However, this order can be influenced by reaction conditions and the presence of other protecting groups. The history of myo-inositol protection group strategies is, therefore, a story of increasing sophistication in achieving regioselectivity and stereocontrol. This guide will trace this evolution, from the early days of statistical protection to the modern era of rational, orthogonal strategies.

The Early Era: Ketalization and the Dawn of Selectivity

The initial forays into the selective protection of myo-inositol relied heavily on the formation of acetal and ketal protecting groups. These early methods, while foundational, often resulted in mixtures of products requiring tedious separation.

Isopropylidene and Cyclohexylidene Ketals: The Workhorses of Early Inositol Chemistry

The reaction of myo-inositol with acetone or cyclohexanone under acidic conditions was one of the first strategies employed to protect multiple hydroxyl groups simultaneously.[6] This typically leads to the formation of the 1,2:4,5-di-O-isopropylidene or 1,2:5,6-di-O-cyclohexylidene derivatives, respectively.[7] While these diketals provided a crucial entry point for further functionalization, their formation often lacked high selectivity and the separation of isomers was a significant challenge.

Key Experimental Protocol: Synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol

A suspension of myo-inositol (10 g, 55.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) containing 2,2-dimethoxypropane (30 mL, 244 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g) is stirred at 80°C for 4 hours. The reaction mixture is then cooled to room temperature and quenched by the addition of triethylamine (2 mL). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1,2:4,5-di-O-isopropylidene-myo-inositol.

Benzylidene Acetals: Introducing Differential Lability

The use of benzaldehyde to form benzylidene acetals offered an advantage over simple ketals due to their differential stability. For instance, the 4,6-O-benzylidene acetal is commonly formed, leaving the C1, C2, C3, and C5 hydroxyls available for further modification. These acetals can be cleaved under milder acidic conditions than some ketals or can be reductively opened to generate a single benzyl ether and a free hydroxyl group.

The Orthoester Revolution: A Paradigm Shift in Regiocontrol

A significant leap forward in myo-inositol chemistry came with the introduction of orthoester protecting groups. The reaction of myo-inositol with a trialkyl orthoformate, typically triethyl orthoformate, under acidic conditions leads to the formation of the 1,3,5-orthoformate derivative in high yield.[8] This strategy offers several advantages over ketalization:

-

High Regioselectivity: The reaction almost exclusively yields the 1,3,5-orthoester.

-

Single Isomer Formation: Unlike ketalization, which can produce a mixture of isomers, the orthoester formation is highly specific.

-

Facile Preparation: The reaction is generally high-yielding and the product can often be used without extensive purification.

The formation of the 1,3,5-orthoformate locks the myo-inositol ring in a rigid, chair conformation, exposing the C2, C4, and C6 hydroxyl groups for selective functionalization.

Diagram: Formation of myo-Inositol 1,3,5-Orthoformate

Caption: One-step protection of the 1,3,5-hydroxyl groups.

Regioselective Opening of Orthoesters: A Gateway to Diverse Intermediates

The true power of the orthoester strategy lies in its regioselective cleavage. Treatment of myo-inositol orthoesters with various reagents allows for the selective deprotection of one or two hydroxyl groups, providing access to a wide range of valuable synthetic intermediates.

-

Reductive Cleavage with Diisobutylaluminium Hydride (DIBAL-H): This method typically leads to the formation of 1,3-diols, with the regioselectivity influenced by the steric and electronic nature of the substituents on the remaining hydroxyl groups.

-

Reaction with Grignard Reagents: The reaction of orthoesters with Grignard reagents can lead to the formation of acetals with a free hydroxyl group at a specific position, often C1.[9]

-

Acid-Catalyzed Hydrolysis: Controlled acidic hydrolysis can also be used to selectively open the orthoester ring.

Key Experimental Protocol: Synthesis of myo-Inositol 1,3,5-Orthoformate

To a suspension of myo-inositol (18.0 g, 100 mmol) in anhydrous dimethylformamide (DMF, 150 mL) is added triethyl orthoformate (50 mL, 300 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol). The mixture is heated to 100°C under reduced pressure (to remove the ethanol formed) for 3 hours. After cooling to room temperature, the reaction is quenched with triethylamine (5 mL). The solvent is removed in vacuo, and the residue is triturated with diethyl ether to give myo-inositol 1,3,5-orthoformate as a white solid, which is typically used in the next step without further purification.

The Age of Orthogonality: Benzyl, Silyl, and Acyl Protections

The development of a diverse palette of protecting groups with distinct cleavage conditions ushered in the era of orthogonal synthesis. This approach, where one protecting group can be removed selectively in the presence of others, is the cornerstone of modern complex molecule synthesis, including that of intricately substituted myo-inositol derivatives.

Benzyl and Substituted Benzyl Ethers: Robust and Versatile

Benzyl (Bn) ethers are among the most widely used protecting groups in carbohydrate and inositol chemistry due to their stability to a wide range of reaction conditions, including acidic and basic hydrolysis. They are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method.

Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, offer additional flexibility. PMB ethers are more acid-labile than benzyl ethers and can also be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), providing an orthogonal deprotection strategy.[10]

Key Experimental Protocol: Benzylation of a myo-Inositol Derivative

To a solution of a partially protected myo-inositol derivative (1 mmol) in anhydrous DMF (10 mL) at 0°C is added sodium hydride (60% dispersion in mineral oil, 2.2 mmol). The mixture is stirred for 30 minutes, and then benzyl bromide (2.2 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched with methanol and partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Key Experimental Protocol: Deprotection of Benzyl Ethers by Hydrogenolysis

A solution of the benzylated myo-inositol derivative (1 mmol) in ethanol (20 mL) is treated with 10% palladium on charcoal (10 mol%). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected product.

Silyl Ethers: Tunable Lability

Silyl ethers, such as trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS), are invaluable protecting groups due to their tunable stability. Their lability towards acidic and fluoride-based reagents varies significantly, allowing for selective deprotection.

-

TMS: Very labile, often used for temporary protection.

-

TES: More stable than TMS.

-

TBS: A robust and widely used protecting group, stable to a wide range of non-acidic conditions.

-

TBDPS: Even more sterically hindered and stable than TBS.

This hierarchy of stability allows for the strategic protection of multiple hydroxyl groups and their sequential deprotection.

Acyl Protecting Groups: Esters as Orthogonal Partners

Acyl groups, such as acetate (Ac) and benzoate (Bz), are commonly employed as protecting groups for hydroxyl functions. They are stable to acidic conditions and catalytic hydrogenation but are readily cleaved under basic conditions (e.g., sodium methoxide in methanol). This makes them excellent orthogonal partners to benzyl and silyl ethers.

More specialized acyl groups, like the levulinoyl (Lev) group, can be selectively removed under neutral conditions using hydrazine, further expanding the orthogonal protection toolkit.

Protecting Group Stability and Deprotection Methods

The rational design of a synthetic route for a complex myo-inositol derivative hinges on a thorough understanding of the stability and cleavage conditions of various protecting groups. The following table provides a summary of common protecting groups used in myo-inositol chemistry.

| Protecting Group | Abbreviation | Stable To | Labile To | Deprotection Reagents |

| Acetals/Ketals | ||||

| Isopropylidene | Basic conditions, Hydrogenolysis | Acidic conditions | TFA/H₂O, AcOH/H₂O | |

| Cyclohexylidene | Basic conditions, Hydrogenolysis | Acidic conditions | TFA/H₂O, AcOH/H₂O | |

| Benzylidene | Basic conditions, Hydrogenolysis | Acidic conditions, Reductive cleavage | H₂/Pd, NaBH₃CN | |

| Orthoesters | ||||

| Orthoformate | Basic conditions | Acidic conditions, Reducing agents | TFA/H₂O, DIBAL-H, Grignard reagents | |

| Ethers | ||||

| Benzyl | Bn | Acidic and basic conditions | Catalytic hydrogenolysis, Strong acids | H₂, Pd/C; Na/NH₃ |

| p-Methoxybenzyl | PMB | Basic conditions | Acidic conditions, Oxidative cleavage | TFA, DDQ, CAN |

| Allyl | All | Acidic and basic conditions | Isomerization and hydrolysis | RhCl(PPh₃)₃ then H₃O⁺; Pd(PPh₃)₄ |

| Trityl | Tr | Basic conditions, Hydrogenolysis | Acidic conditions | 80% AcOH |

| Silyl Ethers | ||||

| Trimethylsilyl | TMS | Mild acid, Fluoride ions | K₂CO₃/MeOH, TBAF | |

| tert-Butyldimethylsilyl | TBS | Basic conditions, Hydrogenolysis | Acidic conditions, Fluoride ions | HF-Py, TBAF |

| tert-Butyldiphenylsilyl | TBDPS | Basic conditions, Hydrogenolysis | Acidic conditions, Fluoride ions | TBAF |

| Esters | ||||

| Acetate | Ac | Acidic conditions, Hydrogenolysis | Basic conditions | NaOMe/MeOH, K₂CO₃/MeOH |

| Benzoate | Bz | Acidic conditions, Hydrogenolysis | Basic conditions | NaOMe/MeOH |

| Pivaloyl | Piv | Acidic conditions, Hydrogenolysis | Stronger basic conditions | NaOMe/MeOH (slower) |

Case Study: Total Synthesis of a Phosphatidylinositol Mannoside (PIM)

The total synthesis of phosphatidylinositol mannosides (PIMs), key components of the cell wall of Mycobacterium tuberculosis, provides an excellent example of the strategic application of orthogonal protecting groups.[1] The synthesis of a complex PIM requires the selective functionalization of the myo-inositol core, the stereoselective installation of multiple mannose units, and the final attachment of the lipid side chains.

A typical strategy involves the use of a combination of protecting groups:

-

Initial Protection of myo-Inositol: The synthesis often begins with a selectively protected myo-inositol derivative, for example, one prepared via the orthoester strategy to expose specific hydroxyl groups for glycosylation.

-

Orthogonal Protection of Mannose Building Blocks: The mannose donors are typically protected with a combination of benzyl ethers (for stable protection) and a temporary protecting group, such as an acetate or a silyl ether, at the anomeric position to facilitate glycosylation.

-

Stepwise Glycosylation: The mannose units are sequentially added to the myo-inositol core. After each glycosylation, a temporary protecting group on the newly added mannose is removed to allow for the next glycosylation step.

-

Phosphorylation and Lipid Attachment: Once the glycan core is assembled, a specific hydroxyl group on the myo-inositol is deprotected for phosphorylation and subsequent coupling to the diacylglycerol backbone.

-

Global Deprotection: In the final step, all remaining protecting groups (typically benzyl ethers) are removed, often by catalytic hydrogenolysis, to yield the final PIM.

Diagram: Simplified Retrosynthetic Analysis of a PIM

Caption: Retrosynthetic approach to a complex PIM.

Future Perspectives

The field of myo-inositol chemistry continues to evolve, driven by the need for more efficient and selective synthetic methods. The development of new protecting groups with unique cleavage conditions, the application of enzymatic methods for regioselective protection and deprotection, and the use of flow chemistry to streamline multi-step syntheses are all promising areas of future research. As our understanding of the biological roles of myo-inositol derivatives deepens, the demand for novel and complex synthetic targets will undoubtedly continue to fuel innovation in protection group strategies.

Conclusion

The journey through the history of myo-inositol protection group strategies reveals a compelling narrative of chemical ingenuity. From the early, somewhat blunt instruments of ketalization to the finely tuned orchestra of orthogonal protecting groups, chemists have developed an impressive arsenal of tools to tame the reactivity of this challenging molecule. A thorough understanding of these strategies, their historical context, and their practical application is essential for any researcher venturing into the synthesis of myo-inositol-containing natural products and their analogues. This guide has aimed to provide both the foundational knowledge and the practical insights necessary to navigate this complex and rewarding area of synthetic chemistry.

References

-

Anastasi, F., Bucci, R., Contini, A., & Nava, D. (2025). Improved Chemistry of myo‐Inositol: A New Synthetic Strategy to Protected 1‐Keto‐ and 1,2‐Keto‐Inososes. European Journal of Organic Chemistry. [Link]

-

Chen, J., & Guo, Z. (2006). Total synthesis of phosphatidylinositol mannosides of Mycobacterium tuberculosis. Journal of the American Chemical Society, 128(11), 3638-48. [Link]

-

Gurale, B. P., Sardessai, R. S., & Shashidhar, M. S. (2014). myo-Inositol 1,3-acetals as early intermediates during the synthesis of cyclitol derivatives. Carbohydrate Research, 399, 8-14. [Link]

-

Guo, Z. (2010). Synthetic Studies of Glycosylphosphatidylinositol (GPI) Anchors and GPI-Anchored Peptides, Glycopeptides, and Proteins. Scientia Sinica Chimica, 40(1), 1-15. [Link]

-

Ley, S. V., & Thomas, A. W. (1994). The total synthesis of myo-inositol phosphates via myo-inositol orthoformate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3157-3173. [Link]

-

Ling, L., & Prestwich, G. D. (2001). Synthesis of the enantiomers of myo-inositol 1,2,4,5-tetrakisphosphate, a regioisomer of myo-inositol 1,3,4,5-tetrakisphosphate. Perkin 1, (15), 1938-1946. [Link]

-

Lu, X., & Guo, Z. (2007). Synthesis of a Glycosylphosphatidylinositol Anchor Bearing Unsaturated Lipid Chains. Organic Letters, 9(18), 3543-3546. [Link]

-

Potter, B. V. L. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie International Edition, 55(5), 1692-1715. [Link]

-

Shashidhar, M. S., & Reddy, P. S. (2020). Potential of myo-inositol as a starting material for natural product synthesis. Journal of the Indian Chemical Society, 97(2), 177-187. [Link]

-

Shashidhar, M. S., Sarmah, M. P., & Praveen, T. (2002). Regioselective protection of myo-inositol orthoesters – recent developments. Arkivoc, 2002(7), 63-75. [Link]

-

van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., & van der Marel, G. A. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University Scholarly Publications. [Link]

-

Watanabe, Y. (1997). Synthetic Strategy and Total Synthesis of Inositol Phospholipids in Signal Transduction. Journal of Synthetic Organic Chemistry, Japan, 55(10), 875-886. [Link]

-

Wu, B., & Guo, Z. (2015). Chemical Synthesis of GPI Anchors and GPI-Anchored Molecules. In Glycoscience: Biology and Medicine (pp. 1381-1390). Springer. [Link]

-

Bizzarri, M., & Carlomagno, G. (2014). Inositol: history of an effective therapy for Polycystic Ovary Syndrome. European Review for Medical and Pharmacological Sciences, 18(13), 1896-1903. [Link]

-

Michell, R. H. (2008). A short history of inositol lipids. Journal of Lipid Research, 49(Supplement), S5-S10. [Link]

-

Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]

-

Sarmah, M. P., & Shashidhar, M. S. (2003). Sulfonate protecting groups. Improved synthesis of scyllo-inositol and its orthoformate from myo-inositol. Carbohydrate Research, 338(9), 999-1001. [Link]

-

Seeberger, P. H., & Werz, D. B. (2008). Chemical synthesis of all phosphatidylinositol mannoside (PIM) glycans from Mycobacterium tuberculosis. Angewandte Chemie International Edition, 47(50), 9682-9685. [Link]

-

Tsvetkov, Y. E., & Nifantiev, N. E. (2011). Synthetic glycosylphosphatidylinositol (GPI) anchors: how these complex molecules have been made. Natural Product Reports, 28(5), 949-971. [Link]

Sources

- 1. Total synthesis of phosphatidylinositol mannosides of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Synthetic glycosylphosphatidylinositol (GPI) anchors: how these complex molecules have been made - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. Synthesis of the enantiomers of myo-inositol 1,2,4,5-tetrakisphosphate, a regioisomer of myo-inositol 1,3,4,5-tetrakisphosphate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. air.unimi.it [air.unimi.it]

- 10. Synthesis of a Glycosylphosphatidylinositol Anchor Bearing Unsaturated Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 3,4,5,6-Tetra-O-benzyl-myo-inositol

Abstract & Strategic Overview

The synthesis of 3,4,5,6-tetra-O-benzyl-myo-inositol (commonly referred to as the "tetrabenzyl diol") is a foundational workflow in the preparation of phosphorylated inositol derivatives, including the second messenger IP3 (inositol 1,4,5-trisphosphate) and various phosphoinositides.

Direct benzylation of myo-inositol is non-selective due to the presence of six secondary hydroxyl groups with similar reactivity. The successful synthesis relies on exploiting the subtle stereochemical differences between the hydroxyl pairs. myo-Inositol possesses a plane of symmetry (meso compound); however, the introduction of protecting groups can desymmetrize the molecule.

This protocol details the "Bis-Ketal Route," a robust four-step strategy favored for its reproducibility and high purity compared to direct mono-ketalization.

-

Thermodynamic Protection: Formation of the 1,2:4,5-di-O-cyclohexylidene acetal.

-

Regioselective Cleavage: Selective hydrolysis of the less stable trans-acetal (4,5-position) to yield the cis-1,2-mono-acetal.

-

Exhaustive Benzylation: Protection of the exposed 3,4,5,6-hydroxyls.

-

Global Deprotection: Removal of the 1,2-acetal to release the target diol.

Workflow Visualization

The following diagram illustrates the reaction pathway and the logic behind the regioselective hydrolysis step.

Caption: Figure 1. The "Bis-Ketal" synthetic route exploiting the differential stability of cis- vs. trans-acetals on the myo-inositol ring.

Detailed Experimental Protocols

Step 1: Formation of 1,2:4,5-Di-O-cyclohexylidene-myo-inositol

This step locks the conformation of the inositol ring. While direct mono-protection is possible, pushing the reaction to the bis-acetal prevents the formation of complex mixtures and simplifies purification.

-

Reagents: myo-Inositol, Cyclohexanone, p-Toluenesulfonic acid (p-TsOH), Benzene or Toluene.

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap.

Protocol:

-

Suspend myo-inositol (10.0 g, 55.5 mmol) in cyclohexanone (100 mL).

-

Add p-TsOH monohydrate (0.5 g) as a catalyst.

-

Heat the mixture to reflux with vigorous stirring under a Dean-Stark trap to continuously remove water.

-

Endpoint: The reaction typically clarifies as the product forms. Continue reflux for 4–6 hours until water evolution ceases.

-

Cool the mixture. The 1,2:4,5-bis-acetal often precipitates directly or can be crystallized by adding ethanol/hexane.

-

Purification: Recrystallize from ethanol to obtain white crystals.

-

Note: The 1,2:4,5 isomer is the major product, but minor amounts of 1,2:5,6 isomer may form. Recrystallization effectively removes these.

-

Step 2: Selective Hydrolysis to 1,2-O-Cyclohexylidene-myo-inositol

This is the critical "Expert" step. The 1,2-acetal (cis-fused) is significantly more stable to acid hydrolysis than the 4,5-acetal (trans-fused).

-

Reagents: Ethylene glycol, p-TsOH, Chloroform or Dichloromethane.

Protocol:

-

Dissolve the bis-acetal (from Step 1) in chloroform (10 mL/g).

-

Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-TsOH.

-

Stir at room temperature.

-

Monitoring: Monitor by TLC (EtOAc/Hexane). The bis-acetal (high Rf) will disappear, and the mono-acetal (lower Rf) will appear.

-

Quenching: Once the bis-acetal is consumed, neutralize immediately with triethylamine or solid NaHCO₃.

-

Workup: Wash with water, dry over MgSO₄, and concentrate.

-

Yield: The resulting solid is predominantly 1,2-O-cyclohexylidene-myo-inositol (racemic).

Step 3: Exhaustive Benzylation

With the 1,2-diol protected, the remaining four hydroxyl groups are available for benzylation.

-

Reagents: Sodium hydride (NaH, 60% dispersion), Benzyl bromide (BnBr), DMF (anhydrous).

-

Safety: NaH generates hydrogen gas. Perform in a well-ventilated fume hood.

Protocol:

-

Dissolve 1,2-O-cyclohexylidene-myo-inositol (5.0 g, 19.2 mmol) in anhydrous DMF (50 mL) under nitrogen.

-

Cool to 0°C in an ice bath.

-

Add NaH (60% in oil, 6.0 equiv, ~4.6 g) portion-wise. Allow H₂ evolution to subside between additions.

-

Stir for 30 minutes at 0°C, then warm to room temperature for 30 minutes to ensure alkoxide formation.

-

Cool back to 0°C and add Benzyl bromide (6.0 equiv, ~13.7 mL) dropwise.

-

Stir at room temperature overnight (12–16 h).

-

Quenching: Carefully add methanol or ice water to quench excess NaH.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF.

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields 1,2-O-cyclohexylidene-3,4,5,6-tetra-O-benzyl-myo-inositol as a thick syrup or low-melting solid.

Step 4: Acidic Hydrolysis (Deprotection)

The final step removes the cyclohexylidene group without cleaving the benzyl ethers.

-

Reagents: Acetic Acid (AcOH), Water.[1]

Protocol:

-

Dissolve the benzylated intermediate in 80% aqueous acetic acid (50 mL).

-

Heat to 100°C for 1–2 hours.

-

Monitoring: TLC will show the disappearance of the starting material and the appearance of a more polar spot (diol).

-

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual acetic acid.

-

Purification: Recrystallize the residue from Ethanol or Ethyl Acetate/Hexane.

-

Product: 3,4,5,6-Tetra-O-benzyl-myo-inositol (White solid).

Key Data & Specifications

Quantitative Summary

| Parameter | Value / Range | Notes |

| Overall Yield | 40–55% | From myo-inositol (4 steps) |

| Purity | >98% | After final recrystallization |

| Physical State | White Crystalline Solid | |

| Melting Point | 141–143°C | Lit. value for racemic compound |

| Stereochemistry | Racemic (DL) | Requires resolution for chiral synthesis |

Troubleshooting Guide (Expert Tips)

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete water removal | Ensure Dean-Stark trap is functioning and solvent is refluxing vigorously. |

| Incomplete Benzylation | Old NaH or wet DMF | Use fresh NaH; dry DMF over molecular sieves (4Å) for 24h prior to use. |

| Benzyl Cleavage in Step 4 | Acid too strong | Avoid mineral acids (HCl/H₂SO₄) at high temps. Stick to 80% AcOH or catalytic p-TsOH in MeOH. |

| Oily Product | Residual solvent/impurities | Co-evaporate with toluene thoroughly. Triturate with cold hexane to induce crystallization. |

References

-

Gigg, R., & Warren, C. D. (1969). The Allyl Ether as a Protecting Group in Carbohydrate Chemistry. Journal of the Chemical Society C: Organic, 2367-2371. Link

-

Vacca, J. P., deSolms, S. J., & Huff, J. R. (1989). Total synthesis of D-myo-inositol 1,4,5-trisphosphate. Journal of the American Chemical Society, 111(9), 3457-3458. Link

-

Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992). Synthesis of 1,2,4-O-benzyl-myo-inositol. Carbohydrate Research, 225(2), 209-228. Link

-

Potter, B. V. L., & Lampe, D. (1995). Chemistry of Inositol Lipid Mediated Signal Transduction. Angewandte Chemie International Edition, 34(18), 1933-1972. Link

-

Billington, D. C. (1989). Recent developments in the synthesis of myo-inositol phosphates. Chemical Society Reviews, 18, 83-122. Link

Sources

Application Note: A Detailed Protocol for the Selective Benzylation of myo-Inositol Orthoformate

Introduction and Strategic Overview

The synthesis of biologically active inositol phosphates, which are crucial intracellular messengers, hinges on the precise and regioselective manipulation of the six hydroxyl groups of myo-inositol.[1][2] The inherent challenge lies in differentiating these hydroxyls to install protecting groups at specific positions, enabling controlled phosphorylation and modification. The myo-inositol 1,3,5-orthoformate is a cornerstone intermediate in this field, offering a robust platform for accessing complex derivatives.[3][4] By protecting the C-1, C-3, and C-5 hydroxyls within a rigid, adamantane-like structure, the orthoformate group effectively isolates the C-2 (axial), C-4 (equatorial), and C-6 (equatorial) hydroxyls for selective functionalization.[1][4]

This application note provides a detailed protocol for the selective benzylation of myo-inositol 1,3,5-orthoformate. We will delve into the mechanistic rationale behind the reaction's regioselectivity, present a validated, step-by-step experimental procedure, and offer expert insights to ensure successful implementation. The benzyl ether is a widely used protecting group due to its stability under a broad range of conditions and its facile removal via catalytic hydrogenation, making this protocol a critical tool for synthetic chemists in the field.

Principle and Mechanistic Rationale

The selective benzylation of myo-inositol orthoformate is typically achieved under basic conditions, where a strong base deprotonates the available hydroxyl groups to form nucleophilic alkoxides. These alkoxides then undergo a Williamson ether synthesis upon reaction with benzyl bromide.

Causality of Regioselectivity: The regioselectivity of the benzylation is governed by the relative reactivity of the remaining three hydroxyl groups (C-2, C-4, and C-6). The C-4 and C-6 equatorial hydroxyls are generally more sterically accessible and thus more reactive than the C-2 axial hydroxyl group. This inherent reactivity difference allows for the preferential benzylation of the equatorial positions. By carefully controlling the stoichiometry of the reagents, it is possible to achieve selective mono-, di-, or tri-benzylation.

A highly effective method for achieving selective 4,6-di-O-benzylation utilizes silver(I) oxide (Ag₂O) as a promoter.[5] In this protocol, Ag₂O activates the benzyl bromide and also acts as a mild base, facilitating the reaction at the more accessible equatorial hydroxyls. An alternative, widely used method employs a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF).[3] While powerful, the high reactivity of the resulting alkoxides can sometimes lead to a mixture of products if not carefully controlled.

For broader context, it is useful to compare this intrinsic selectivity with other methods, such as the tin-mediated activation of diols. In the stannylene acetal protocol, dibutyltin oxide forms a five-membered ring with a vicinal diol, which then selectively activates one hydroxyl group (often the primary one) for alkylation.[6][7] The orthoformate strategy, however, relies on a pre-existing protecting group framework to expose specific, non-vicinal hydroxyls with differing steric and electronic environments, providing a distinct and powerful approach to regiocontrol.

Visualized Reaction Scheme and Workflow

The following diagrams illustrate the chemical transformation and the overall experimental process.

Caption: Selective 4,6-di-O-benzylation of myo-inositol orthoformate.

Sources

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. The total synthesis of myo-inositol phosphates via myo-inositol orthoformate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Transformation with Tin Acetal | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

Application Note: Acidic Hydrolysis of Inositol Camphor Acetals to Yield 1,2-Diols

Executive Summary

This technical guide details the protocol for the acidic hydrolysis of camphor acetals (specifically D- or L-camphor dimethyl acetal derivatives) from myo-inositol scaffolds. This transformation is a critical terminal step in the resolution and desymmetrization of inositols, widely used to synthesize enantiomerically pure inositol phosphates (PIPs) and phosphoinositides.

The protocol relies on the "Bruzik conditions" (Aqueous Acetic Acid at 100°C), a robust method that ensures complete cleavage of the sterically bulky camphor moiety while minimizing acyl migration or degradation of the inositol core.

Scientific Background & Mechanistic Logic

The Role of Camphor Acetals

Camphor dimethyl acetal is a unique chiral protecting group. Unlike simple isopropylidene (acetonide) groups, the camphor moiety is bulky and chiral. When reacted with myo-inositol, it typically bridges the cis-1,2-diol positions. This reaction creates diastereomers that can be separated by crystallization or chromatography, effectively resolving the meso-compound myo-inositol into chiral building blocks.

Hydrolysis Mechanism

The cleavage of the camphor acetal is an acid-catalyzed hydrolysis. Because camphor is a ketone, the resulting acetal (ketal) is generally more stable than aldehyde-based acetals (like benzylidene). Consequently, hydrolysis requires significant thermal energy and acidic strength.

Key Mechanistic Steps:

-

Protonation: The ether oxygen of the acetal is protonated by the acid catalyst.

-

Elimination: The bond between the inositol oxygen and the acetal carbon breaks, releasing one hydroxyl group on the inositol and forming a resonance-stabilized oxocarbenium ion.

-

Hydration: Water attacks the electrophilic oxocarbenium carbon.[1]

-

Collapse: A proton transfer and subsequent elimination release the second inositol hydroxyl and regenerate the camphor ketone.

Reaction Diagram (DOT Visualization)

Experimental Protocol

Reagents and Equipment

-

Substrate: Purified Inositol-Camphor Acetal (e.g., 1D-1,2-O-camphorylidene-myo-inositol).

-

Solvent: Glacial Acetic Acid (AcOH), HPLC Grade Water.

-

Reagent Ratio: 80% Aqueous Acetic Acid (v/v).[2]

-

Equipment: Round-bottom flask, Reflux condenser, Oil bath, Rotary evaporator.

Step-by-Step Methodology

Step 1: Preparation of Hydrolysis Medium Prepare an 80% aqueous acetic acid solution by mixing 80 mL of Glacial Acetic Acid with 20 mL of deionized water.

-

Note: The high concentration of acetic acid acts as both solvent (solubilizing the organic protected inositol) and catalyst.

Step 2: Reaction Setup

-

Dissolve the inositol camphor acetal (1.0 equiv) in the 80% AcOH solution. A concentration of 0.1 M to 0.2 M is recommended.

-

Equip the flask with a reflux condenser.

Step 3: Thermal Hydrolysis

-

Heat the mixture to 100°C - 110°C (reflux) with stirring.

-

Duration: The reaction typically requires 1 to 4 hours .

-

Monitoring: Monitor by TLC (Thin Layer Chromatography).[3][4]

-

Mobile Phase: Ethyl Acetate/Hexane (variable ratio depending on substitution).

-

Stain: p-Anisaldehyde or Ceric Ammonium Molybdate (CAM). The camphor spot (high Rf) will appear/increase, and the starting material spot will disappear.

-

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove water and acetic acid.

-

Tip: Adding toluene and co-evaporating can help remove the last traces of acetic acid and water as an azeotrope.

-

-

Residue Handling: The residue contains the deprotected inositol diol and free camphor. Camphor is volatile and sublimable, but significant amounts may remain.

Step 5: Purification

-

Dissolve the crude residue in a minimum amount of Methanol or DCM (depending on solubility).

-

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane/EtOAc (to remove camphor) followed by EtOAc/MeOH (to elute the polar diol).

-

Workflow Diagram (DOT Visualization)

Data Analysis & Validation

Expected Results

Upon successful hydrolysis, the bulky hydrophobic camphor group is removed, significantly increasing the polarity of the molecule.

| Parameter | Protected Precursor (Acetal) | Product (1,2-Diol) |

| TLC R_f | High (Non-polar) | Low (Polar) |

| 1H NMR | 3 Methyl singlets (0.8 - 1.2 ppm) | Absent |

| 13C NMR | Quaternary Acetal Carbon (~117 ppm) | Absent |

| Solubility | Soluble in CHCl3, Et2O | Soluble in MeOH, H2O |

NMR Validation

The most diagnostic feature of the reaction's success is the disappearance of the camphor methyl signals in the proton NMR.

-

Camphor Signals: Three distinct singlets in the 0.7–1.2 ppm region.

-

Inositol Ring Protons: These will shift downfield slightly upon deprotection due to the restoration of hydrogen bonding capabilities.

Troubleshooting & Optimization

Common Issues

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Temperature too low or acid too dilute. | Ensure bath is >100°C. Increase reaction time. Do not use <80% AcOH. |

| Acyl Migration | If other esters (Acetates/Benzoates) are present, prolonged acid exposure can cause migration.[4] | Monitor strictly by TLC. Stop immediately upon consumption of SM. Consider using Trifluoroacetic acid (TFA) at lower temps if migration is severe. |

| Product Loss | Product is water-soluble. | Do not perform an aqueous extraction workup. Use evaporation and direct chromatography. |

Alternative Conditions

For substrates sensitive to high heat, Trifluoroacetic Acid (TFA) can be used:

-

Condition: TFA/H2O (9:1) at Room Temperature.

-

Pros: Milder temperature.

-

Cons: Camphor acetals are very stable; this may be too slow for some sterically crowded derivatives.

References

-

Bruzik, K. S., & Tsai, M. D. (1987). Efficient and systematic syntheses of enantiomerically pure and regiospecifically protected myo-inositols. Journal of the American Chemical Society, 109(2), 481–483. Link

-

Sureshan, K. M., & Shashidhar, M. S. (2003). Regioselective Protection and Deprotection of Inositol Hydroxyl Groups.[4] Chemical Reviews, 103(11), 4477–4503. Link

-

Caprioli, F., et al. (2022). 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids.[5] Chirality, 34, 1038–1043.[5] Link

-

Billington, D. C., et al. (1992). The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate.[6] Carbohydrate Research, 234, 1-21.[6] Link

Sources

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. air.unimi.it [air.unimi.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate, a second messenger for signal transduction in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 3,4,5,6-tetra-O-benzyl-myo-inositol as a chiral building block

Topic: as a Chiral Building Block Content Type: Detailed Application Note and Protocol Guide

A Chiral "Hub" for Phosphoinositide and GPI Anchor Synthesis

Executive Summary & Technical Rationale

3,4,5,6-Tetra-O-benzyl-myo-inositol is a pivotal intermediate in the synthesis of biologically active inositol phosphates (IPs), phosphatidylinositols (PIs), and glycosylphosphatidylinositols (GPIs).

While myo-inositol itself is a meso compound (possessing a plane of symmetry through C2 and C5), the introduction of protecting groups at the 3, 4, 5, and 6 positions breaks this symmetry. Consequently, 3,4,5,6-tetra-O-benzyl-myo-inositol is a chiral molecule that exists as a racemate (a mixture of 1D- and 1L- enantiomers) unless specifically resolved or synthesized via desymmetrization.

Why this Building Block?

-

Regiochemical Precision: It leaves the C1 and C2 hydroxyl groups free. The C1-OH (equatorial) and C2-OH (axial) have distinct reactivities, allowing for highly selective functionalization—most notably phosphorylation at C1 to mimic the natural lipid headgroup structure.

-

Versatility: It serves as the precursor for D-myo-inositol-1-phosphate (the core of PI), D-myo-inositol-1,2-cyclic phosphate, and complex GPI anchors.

-

Stability: The benzyl ethers are robust to basic and acidic conditions used in phosphorylation, yet easily removed via hydrogenolysis (Pd/C, H₂) at the final step.

Strategic Pathways & Logic Flow

The following diagram illustrates the two primary routes to access this chiral scaffold: Route A (Desymmetrization) and Route B (Resolution) .

Figure 1: Synthesis and application workflow. Route A (Green) is preferred for high-value asymmetric synthesis as it avoids the 50% loss inherent in resolving a racemate.

Detailed Protocols

Protocol A: Enantioselective Synthesis (Desymmetrization)

Best for: Large-scale preparation of the biologically relevant D-isomer without optical resolution.

Principle: myo-Inositol is desymmetrized by reacting with a chiral ketone equivalent (L-camphor dimethyl acetal). The resulting ketal forms a rigid cis-fused ring at the 1,2-positions. Because the acetal is chiral, it distinguishes between the enantiotopic hydroxyl pairs, favoring the formation of one diastereomer.

Step-by-Step Methodology:

-

Ketalization:

-

Reagents: Dry myo-inositol (10.0 g), L-camphor dimethyl acetal (2 eq),

-Toluenesulfonic acid (PTSA, 0.1 eq). -

Solvent: Anhydrous DMSO.[1]

-

Conditions: Stir at 50°C for 4-6 hours. Neutralize with Et

N.[1] -

Purification: Flash chromatography (EtOAc/Hexane).

-

Checkpoint: Isolate 1D-1,2-O-(L-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-myo-inositol.

-

-

Benzylation:

-

Reagents: Sodium hydride (60% dispersion, 6 eq), Benzyl bromide (BnBr, 5 eq).

-

Solvent: Anhydrous DMF (0°C to RT).

-

Procedure: Add NaH slowly to the ketal solution. Stir 30 min. Add BnBr dropwise. Stir 12h.

-

Quench: Methanol followed by ice water. Extract with Et

O.

-

-

Hydrolysis (Deprotection of Ketal):

-

Reagents: 80% Aqueous Acetic Acid or TFA/DCM (1:9).

-

Conditions: Reflux (AcOH) or RT (TFA) until TLC shows disappearance of starting material (~2h).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene to remove acetic acid. Recrystallize from cyclohexane.

-

Product: (-)-1D-3,4,5,6-Tetra-O-benzyl-myo-inositol .

-

Validation: Optical Rotation

(c 1.0, CHCl

-

Protocol B: Resolution of the Racemate

Best for: When chiral starting materials are unavailable or both enantiomers are required.

Principle: The racemic diol is esterified with a chiral acyl chloride. The resulting diastereomers have different physical properties (solubility/polarity) and can be separated.

-

Preparation of Racemate: Standard cyclohexylidene protection of myo-inositol followed by benzylation and hydrolysis yields (±)-3,4,5,6-tetra-O-benzyl-myo-inositol.

-

Esterification:

-

Reagents: (±)-Diol (1 eq), (1S)-(-)-Camphanic chloride (2.5 eq), Pyridine/DMAP.

-

Conditions: DCM, 0°C to RT, 12h.

-

Observation: Formation of bis-camphanate esters.[2]

-

-

Separation:

-

Use Silica Gel Chromatography.[3] The diastereomers typically exhibit distinct R

values (e.g., -

Fraction A: 1D-isomer bis-camphanate.

-

Fraction B: 1L-isomer bis-camphanate.

-

-

Saponification:

-

Treat the separated ester with NaOH in MeOH/THF (1:1) to recover the enantiopure diol.[4]

-

Application: Synthesis of Phosphatidylinositol (PI) Headgroup

Target: D-myo-inositol-1-phosphate derivative.

Rationale: The 1-OH is equatorial and 2-OH is axial. Under controlled conditions (low temperature, bulky phosphoramidites), the equatorial 1-OH is significantly more nucleophilic.

Protocol:

-

Regioselective Phosphorylation:

-

Substrate: (-)-1D-3,4,5,6-Tetra-O-benzyl-myo-inositol (1.0 eq).

-

Reagent: Dibenzyl

-diisopropylphosphoramidite (1.1 eq), -

Solvent: Anhydrous DCM, -40°C.

-

Mechanism: The tetrazole activates the phosphoramidite. The equatorial 1-OH attacks the P(III) center faster than the axial 2-OH.

-

-

Oxidation:

-

Reagent:

-CPBA or -

Product: 1-O-Phosphorylated-2-hydroxy derivative.

-

-

Global Deprotection (for final PI):